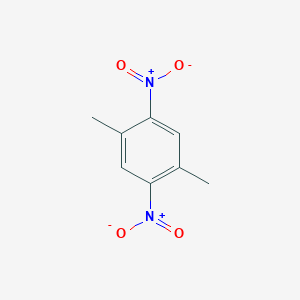

1,4-Dimethyl-2,5-dinitrobenzene

Description

BenchChem offers high-quality 1,4-Dimethyl-2,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-2,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dimethyl-2,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJZOFDOLIPFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498989 | |

| Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-32-3 | |

| Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H NMR and 13C NMR Chemical Shift Assignments for 1,4-Dimethyl-2,5-dinitrobenzene: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter the challenge of precise structural elucidation in highly symmetric, electron-deficient aromatic systems. 1,4-Dimethyl-2,5-dinitrobenzene (commonly referred to as 2,5-dinitro-p-xylene) is a critical intermediate in the synthesis of advanced energetic materials, specialized dyes, and supramolecular cyclophanes .

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this molecule. By bridging quantum mechanical shielding effects with macroscopic spectrometer parameters, this guide establishes a self-validating framework for researchers to confidently identify and differentiate this compound from its closely related isomers .

Structural Symmetry and Electronic Causality

The accurate assignment of NMR signals for 1,4-dimethyl-2,5-dinitrobenzene relies entirely on understanding its molecular symmetry and the competing electronic effects of its substituents.

Symmetry Considerations

The molecule crystallizes and exists in solution with a high degree of symmetry, belonging to the C2h point group. It possesses a center of inversion, which drastically simplifies its NMR spectra:

-

Equivalent Methyls: The two methyl groups at positions 1 and 4 are chemically and magnetically equivalent.

-

Equivalent Protons: The aromatic protons at positions 3 and 6 are equivalent.

-

Equivalent Carbons: The carbon framework reduces from eight potential signals to just four distinct carbon environments (three aromatic, one aliphatic).

Electronic Effects (Shielding vs. Deshielding)

The chemical shifts are dictated by the push-pull dynamics of the substituents:

-

Nitro Groups (-NO 2 ): Act as strong electron-withdrawing groups via both inductive ( −I ) and resonance ( −M ) effects. They severely deplete electron density from the ortho and para positions, leading to profound downfield shifts (deshielding) .

-

Methyl Groups (-CH 3 ): Act as weak electron-donating groups via hyperconjugation ( +I ), providing slight shielding to their ortho and para positions.

Caption: Logical mapping of electronic substituent effects on the NMR chemical shifts of 1,4-dimethyl-2,5-dinitrobenzene.

Quantitative Data Presentation: Chemical Shift Assignments

Based on empirical additivity rules and validated literature data , the quantitative assignments for 1,4-dimethyl-2,5-dinitrobenzene in CDCl 3 are summarized below.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )

| Position | Multiplicity | Integration | Chemical Shift (ppm) | Causality / Assignment Logic |

| C3-H, C6-H | Singlet (s) | 2H | 8.05 – 8.15 | The aromatic protons are positioned ortho to the powerfully deshielding -NO 2 group and meta to the other -NO 2 group, resulting in a massive downfield shift from the benzene baseline (7.27 ppm). |

| C1-CH 3 , C4-CH 3 | Singlet (s) | 6H | 2.50 – 2.60 | Benzylic protons typically resonate at ~2.3 ppm. The adjacent ortho-nitro group exerts a through-space magnetic anisotropy and inductive effect, pushing the shift slightly downfield. |

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )

| Position | Carbon Type | Chemical Shift (ppm) | Causality / Assignment Logic |

| C2, C5 | Quaternary (C-NO 2 ) | 149.0 – 152.0 | The direct attachment of the electronegative nitrogen atom strips electron density from the carbon nucleus, causing extreme deshielding. |

| C1, C4 | Quaternary (C-CH 3 ) | 132.0 – 134.0 | Deshielded by the attached methyl group (+9.3 ppm from baseline), but partially shielded by the resonance effect of the ortho-nitro group. |

| C3, C6 | Tertiary (C-H) | 125.0 – 127.0 | The net effect of being ortho to -NO 2 (shielding via resonance, deshielding via induction) and para to -CH 3 keeps this carbon near the baseline. |

| -CH 3 | Primary (Aliphatic) | 19.0 – 21.0 | Standard benzylic methyl shift; relatively insulated from the ring's extreme electronic depletion. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to. This workflow is designed as a self-validating system; failure at any validation checkpoint indicates compromised sample integrity or spectrometer miscalibration.

Phase 1: Sample Preparation

-

Mass & Solvation: Weigh 15–20 mg of highly pure 1,4-dimethyl-2,5-dinitrobenzene. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is the optimal solvent for non-polar to moderately polar nitroaromatics. TMS provides an internal standard, ensuring chemical shift accuracy independent of magnetic drift.

-

-

Tube Preparation: Transfer the solution to a standard 5 mm NMR tube. Ensure the solvent column height is at least 4 cm.

-

Causality: A column shorter than 4 cm introduces severe magnetic field inhomogeneities at the coil edges, making accurate shimming impossible and degrading peak resolution.

-

Phase 2: 1 H NMR Acquisition & Validation

-

Acquisition: Insert the sample into a 400 MHz spectrometer. Lock on the deuterium signal and shim. Set the relaxation delay (D1) to 1.0 s and acquire 16 scans using a 30° pulse sequence.

-

Validation Checkpoint: Integrate the two resulting singlets. The ratio of the aliphatic peak (~2.5 ppm) to the aromatic peak (~8.1 ppm) must be strictly 3:1 (or 6:2) . Any deviation >5% indicates the presence of asymmetric impurities (e.g., mononitrated species) or incomplete relaxation.

Phase 3: 13 C NMR Acquisition & Validation

-

Acquisition: Switch to the carbon-13 channel (100 MHz) using a proton-decoupled sequence (e.g., zgpg30).

-

Critical Parameter Adjustment: Set the relaxation delay (D1) to a minimum of 3.0 to 5.0 seconds .

-

Causality: Half of the carbons in this molecule (C1, C2, C4, C5) are quaternary. Lacking attached protons, they cannot undergo efficient dipole-dipole relaxation. A standard 1.0 s delay will cause these critical signals to saturate and vanish into the baseline.

-

-

Validation Checkpoint: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm. Verify that the CDCl 3 triplet centers precisely at 77.16 ppm.

Advanced Insight: Isomeric Differentiation via NMR

During the nitration of p-xylene, three dinitro isomers can form: 2,5-dinitro, 2,6-dinitro, and 2,3-dinitro . As an application scientist, I rely on 1 H NMR as a rapid, definitive tool to differentiate these isomers based purely on symmetry and electronic shielding, without needing mass spectrometry.

Caption: Decision tree workflow for identifying dinitro-p-xylene isomers using 1H NMR symmetry and chemical shift logic.

The Causality of the Workflow:

-

2,6-dinitro-p-xylene: Lacks a center of inversion. One methyl is flanked by two nitro groups, while the other is flanked by two protons. This breaks symmetry, yielding two distinct methyl singlets .

-

2,5- vs. 2,3-dinitro-p-xylene: Both yield a single methyl peak and a single aromatic peak due to high symmetry. However, in the 2,5-isomer, the aromatic protons are ortho to the nitro groups, suffering massive deshielding (~8.1 ppm). In the 2,3-isomer, the protons are meta and para to the nitro groups, resulting in a significantly less deshielded signal (~7.5 ppm).

References

-

Zhao, L., et al. (2005). Synthesis and Characterization of Nitro-p-xylenes. Molecules, 10(8), 982-989. PMC.[Link]

-

Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(23), 3960-3970.[Link]

-

ACS Publications. (2022). Hypercorroles Formed via the Tail that Wagged the Dog: Charge Transfer Interactions from Innocent Corroles to Meso-Nitrophenyl Substituents. Inorganic Chemistry.[Link]

mechanism of p-xylene electrophilic aromatic nitration to 1,4-dimethyl-2,5-dinitrobenzene

A Mechanistic and Practical Guide to the Dinitration of p-Xylene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic aromatic nitration of p-xylene is a foundational reaction in organic synthesis, providing critical intermediates for a range of materials, including dyes, agrochemicals, and pharmaceuticals. While the mononitration of p-xylene proceeds with high regioselectivity, the subsequent introduction of a second nitro group to form 1,4-dimethyl-2,5-dinitrobenzene presents a more complex mechanistic challenge, governed by the interplay of directing effects from both activating and deactivating substituents. This guide provides a comprehensive examination of the reaction mechanism, a detailed experimental protocol for its execution, and critical insights into achieving high yields and purity.

Section 1: The Mechanistic Pathway of Dinitration

The synthesis of 1,4-dimethyl-2,5-dinitrobenzene from p-xylene is a sequential electrophilic aromatic substitution (EAS) reaction. Understanding the directing effects of the substituents at each stage is paramount to comprehending the observed regioselectivity.

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The reaction is initiated by the in-situ generation of the potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Caption: Generation of the nitronium ion from nitric and sulfuric acids.

First Nitration: Formation of 1,4-Dimethyl-2-nitrobenzene

The p-xylene molecule features two methyl (-CH₃) groups in a para relationship. Methyl groups are electron-donating groups (EDGs) through induction and hyperconjugation, which activates the aromatic ring towards electrophilic attack.[1][2] These groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves.[3][4][5][6]

In p-xylene, all four available positions on the ring are ortho to one methyl group and meta to the other. Due to the symmetry of the molecule, these four positions are chemically equivalent.[7][8] The nitronium ion attacks one of these activated positions, leading to a single, highly favored mononitration product: 1,4-dimethyl-2-nitrobenzene.[9][10] The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Caption: Mechanism of the first nitration of p-xylene.

Second Nitration: The Path to 1,4-Dimethyl-2,5-dinitrobenzene

Introducing the second nitro group requires harsher conditions (e.g., higher temperature) because the first nitro group is a powerful electron-withdrawing group (EWG) and deactivates the ring towards further electrophilic substitution.[3][11] The regioselectivity of this second step is determined by the combined directing effects of the two activating methyl groups and the one deactivating nitro group.

-

Activating Groups (-CH₃): The two methyl groups continue to direct ortho and para.

-

Deactivating Group (-NO₂): The nitro group is a strong meta-director.[4]

Let's analyze the available positions on the 1,4-dimethyl-2-nitrobenzene intermediate:

-

Position 3: Ortho to the C4-methyl and meta to the C1-methyl. It is also ortho to the deactivating nitro group, which is strongly disfavored.

-

Position 5: Ortho to the C4-methyl and meta to the C1-methyl. Crucially, it is meta to the deactivating nitro group. This is the most favored position.

-

Position 6: Ortho to the C1-methyl and meta to the C4-methyl. It is also ortho to the deactivating nitro group, which is strongly disfavored.

The electrophilic attack by a second nitronium ion, therefore, overwhelmingly occurs at the C5 position. This position benefits from the activating, ortho-directing effect of the C4-methyl group and aligns with the meta-directing effect of the nitro group. The result is the selective formation of 1,4-dimethyl-2,5-dinitrobenzene.[12]

Sources

- 1. p-Xylene undergoes nitration much faster than benzene. Use resona... | Study Prep in Pearson+ [pearson.com]

- 2. quora.com [quora.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. vaia.com [vaia.com]

- 8. brainly.com [brainly.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. vaia.com [vaia.com]

- 11. Directing Effects | ChemTalk [chemistrytalk.org]

- 12. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Computational Modeling of 2,5-Dinitro-p-xylene

Abstract

Nitroaromatic compounds are a cornerstone of industrial chemistry, finding use in everything from pharmaceuticals and dyes to high-energy materials. Their utility, however, is often counterbalanced by significant genotoxic and mutagenic risks, necessitating a profound understanding of their molecular behavior for safety and efficacy.[1][2] This guide provides a comprehensive exploration of 2,5-dinitro-p-xylene, a representative nitroaromatic compound, from a computational chemistry perspective. We will dissect its electronic structure, detail a robust methodology for its computational modeling using Density Functional Theory (DFT), and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and toxicologists who require a practical, in-depth understanding of how to model and analyze such compounds to predict their reactivity, stability, and potential biological activity.

Introduction: The Significance of 2,5-Dinitro-p-xylene

p-Xylene and its nitrated derivatives are pivotal intermediates in chemical synthesis. The nitration of p-xylene can yield several isomers, including 2,3-, 2,5-, and 2,6-dinitro-p-xylenes.[3] The specific isomer, 2,5-dinitro-p-xylene (Figure 1), is characterized by two nitro groups positioned opposite each other on the benzene ring, flanking the methyl substituents. This substitution pattern significantly influences the molecule's electronic properties.

The nitro groups (-NO₂) are powerful electron-withdrawing groups, which polarize the aromatic ring and create regions of positive electrostatic potential. This electronic perturbation governs the molecule's reactivity, intermolecular interactions, and ultimately, its macroscopic properties and potential applications, for instance, as a precursor for energetic materials.[4] Computational modeling provides a powerful, cost-effective lens through which to examine these properties at the atomic level, offering insights that are often difficult to obtain through experimental means alone.

| Property | Value | Source |

| CAS Number | 712-32-3 | [5] |

| Molecular Formula | C₈H₈N₂O₄ | [5] |

| Molecular Weight | 196.16 g/mol | [5] |

| Synonyms | 1,4-dimethyl-2,5-dinitrobenzene | [6] |

graph "molecular_structure" { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Benzene Ring C1 [label="C", pos="0,1.5!", fillcolor="#5F6368"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#5F6368"]; C3 [label="C", pos="-0.8,-2.25!", fillcolor="#5F6368"]; C4 [label="C", pos="0.8,-2.25!", fillcolor="#5F6368"]; C5 [label="C", pos="1.3,-0.75!", fillcolor="#5F6368"]; C6 [label="C", pos="0,1.5!", fillcolor="#5F6368"]; // Duplicate for loop C1 -- C2 -- C3 -- C4 -- C5 -- C1;

// Substituents C_Me1 [label="C", pos="2.6, -1.25!", fillcolor="#5F6368"]; H_Me1_1 [label="H", pos="3.2, -0.5!", fillcolor="#F1F3F4"]; H_Me1_2 [label="H", pos="3.2, -2.0!", fillcolor="#F1F3F4"]; H_Me1_3 [label="H", pos="2.1, -1.75!", fillcolor="#F1F3F4"]; C5 -- C_Me1; C_Me1 -- H_Me1_1; C_Me1 -- H_Me1_2; C_Me1 -- H_Me1_3;

C_Me2 [label="C", pos="-2.6, -1.25!", fillcolor="#5F6368"]; H_Me2_1 [label="H", pos="-3.2, -0.5!", fillcolor="#F1F3F4"]; H_Me2_2 [label="H", pos="-3.2, -2.0!", fillcolor="#F1F3F4"]; H_Me2_3 [label="H", pos="-2.1, -1.75!", fillcolor="#F1F3F4"]; C2 -- C_Me2; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3;

N1 [label="N", pos="0,3.0!", fillcolor="#4285F4"]; O1_1 [label="O", pos="-0.8, 3.9!", fillcolor="#EA4335"]; O1_2 [label="O", pos="0.8, 3.9!", fillcolor="#EA4335"]; C1 -- N1; N1 -- O1_1; N1 -- O1_2;

N2 [label="N", pos="1.6, -3.75!", fillcolor="#4285F4"]; O2_1 [label="O", pos="0.8, -4.65!", fillcolor="#EA4335"]; O2_2 [label="O", pos="2.4, -4.65!", fillcolor="#EA4335"]; C4 -- N2; N2 -- O2_1; N2 -- O2_2;

// Ring Hydrogens H1 [label="H", pos="-1.6, -3.15!", fillcolor="#F1F3F4"]; H2 [label="H", pos="-2.1, 0.15!", fillcolor="#F1F3F4"]; C3 -- H1; C2 -- H2; }

Figure 1: Molecular structure of 2,5-dinitro-p-xylene.

Theoretical Background: The Power of Density Functional Theory

To model the electronic structure of 2,5-dinitro-p-xylene, Density Functional Theory (DFT) stands out as the method of choice. It offers a remarkable balance between computational cost and accuracy, making it ideal for molecules of this size.

Core Principles of DFT: DFT is based on the two Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This is a profound shift from traditional wavefunction-based methods, as it simplifies the problem from a complex 3N-dimensional function (where N is the number of electrons) to a much more manageable 3-dimensional function of electron density.

In practice, we use the Kohn-Sham approach, which approximates the system as a set of non-interacting electrons moving in an effective potential. The complexity of electron-electron interactions is bundled into a term called the exchange-correlation functional. The choice of this functional is the most critical decision in a DFT calculation. For organic molecules like nitroaromatics, hybrid functionals such as B3LYP are often employed. B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory, which generally improves accuracy for many systems.[7][8]

Key Electronic Structure Descriptors: Our computational analysis will focus on several key descriptors:

-

Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons.

-

Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron to a higher energy state.[8]

-

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species.

Computational Methodology: A Step-by-Step Protocol

This section outlines a validated, step-by-step protocol for performing a DFT analysis of 2,5-dinitro-p-xylene. This workflow is designed to be self-validating by confirming that the optimized structure corresponds to a true energy minimum.

Figure 2: A generalized workflow for the computational modeling of 2,5-dinitro-p-xylene.

Protocol Details:

-

Molecular Structure Construction:

-

Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structure of 2,5-dinitro-p-xylene.

-

Perform an initial, rough geometry optimization using a computationally inexpensive force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization (DFT):

-

Rationale: This is the most critical step, where the algorithm finds the lowest energy conformation of the molecule.

-

Software: Gaussian, ORCA, NWChem, or similar quantum chemistry packages.

-

Method: Select the B3LYP functional. This choice is based on its proven performance for similar organic molecules.[7][9]

-

Basis Set: Use the 6-311+G(d,p) or a similar Pople-style basis set. The + indicates the addition of diffuse functions, which are important for accurately describing the electron density far from the atomic nuclei, especially for electronegative atoms like oxygen and nitrogen. The (d,p) denotes polarization functions, which allow for more flexibility in the orbital shapes and are crucial for describing chemical bonds accurately.

-

Input: Submit the pre-optimized structure for a full geometry optimization calculation.

-

-

Frequency Calculation:

-

Rationale: This step serves a dual purpose. First, it validates that the optimized geometry is a true local minimum on the potential energy surface. A true minimum will have zero imaginary frequencies. A transition state, by contrast, will have exactly one imaginary frequency. Second, the calculation yields the vibrational frequencies that can be directly compared to experimental FT-IR and Raman spectra.

-

Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

-

Validation: Check the output for any imaginary (negative) frequencies. If none are present, the structure is a validated minimum.

-

-

Electronic Property Calculation:

-

Rationale: Once a stable structure is confirmed, its electronic properties can be reliably calculated.

-

Procedure: The output files from the optimization and frequency calculations already contain most of the necessary information. Analyze these files to extract:

-

Energies of the HOMO and LUMO.

-

The total dipole moment.

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

-

Generate the Molecular Electrostatic Potential (MEP) surface by running a single-point energy calculation on the final optimized geometry and using visualization software to map the potential onto the electron density surface.

-

Interpreting the Results: From Numbers to Insights

The output of a DFT calculation is a wealth of quantitative data. The true expertise lies in translating this data into meaningful chemical and biological insights.

Expected Computational Data for 2,5-Dinitro-p-xylene:

| Parameter | Expected Result/Observation | Interpretation |

| HOMO Energy | Relatively low (negative value) | The strong electron-withdrawing nitro groups stabilize the electron orbitals, making the molecule a poor electron donor. |

| LUMO Energy | Very low (small negative or near-zero value) | The nitro groups create low-energy unoccupied orbitals, making the molecule a strong electron acceptor (electrophilic). |

| HOMO-LUMO Gap (ΔE) | Small | A small energy gap indicates high reactivity. This is characteristic of many nitroaromatic compounds and can be linked to their biological activity and potential instability.[8][10] |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) over the nitro groups; Positive potential (blue) over the aromatic ring hydrogens and near the nitro-group nitrogen atoms. | The nitro groups are sites for nucleophilic attack. The regions of positive potential are susceptible to attack by electron-rich species. This map is critical for predicting intermolecular interactions. |

| Vibrational Frequencies | Characteristic peaks corresponding to C-H stretch, aromatic C=C stretch, and symmetric/asymmetric N-O stretches of the nitro groups. | These calculated frequencies can be compared with experimental FT-IR data to confirm the synthesized product's identity and the accuracy of the computational model.[4][11] |

graph "energy_levels" { node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [style=invis];{rank=same; LUMO_label; LUMO_level;} {rank=same; HOMO_label; HOMO_level;}

subgraph "cluster_energy" { label="Molecular Orbital Energy"; style="rounded"; bgcolor="#F1F3F4";

LUMO_label [label="LUMO\n(Lowest Unoccupied\nMolecular Orbital)", shape=plaintext]; LUMO_level [label="Low Energy", fillcolor="#FFFFFF", width=3, style="filled,dashed"]; HOMO_label [label="HOMO\n(Highest Occupied\nMolecular Orbital)", shape=plaintext]; HOMO_level [label="Lower Energy", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];}

// Energy Gap Arrow edge [style=solid, arrowhead=both, color="#EA4335", penwidth=2]; HOMO_level -> LUMO_level [label=" ΔE = HOMO-LUMO Gap\n (Indicator of Reactivity)", fontcolor="#202124"]; }

Figure 3: A conceptual diagram of the HOMO-LUMO energy gap.

Conclusion and Future Directions

This guide has established a robust framework for the computational analysis of 2,5-dinitro-p-xylene using Density Functional Theory. By following the detailed protocol—from structure optimization and validation to the calculation and interpretation of electronic properties—researchers can gain a deep understanding of the molecule's intrinsic characteristics. The insights derived from the HOMO-LUMO gap, molecular electrostatic potential, and vibrational frequencies provide a powerful predictive tool for assessing reactivity, stability, and potential interaction mechanisms.[1][10]

This foundational analysis can be extended in several directions. For instance, these DFT descriptors can serve as inputs for Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity or mutagenicity of a series of related nitroaromatic compounds.[12] Furthermore, molecular dynamics simulations can be employed to study the compound's behavior in solution or its interaction with biological macromolecules, providing a dynamic view that complements the static picture from DFT.[13] Ultimately, the integration of these computational techniques provides a more complete and nuanced understanding of complex molecules, accelerating research and development while enhancing safety assessments.

References

-

Machine Learned Potential Enables Molecular Dynamics Simulation to Predict the Experimental Branching Ratios in the NO Release Channel of Nitroaromatic Compounds. The Journal of Physical Chemistry A. Available at: [Link]

-

Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

-

Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. ACS Publications. Available at: [Link]

-

In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. Available at: [Link]

-

Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Nitro-p-xylenes. MDPI. Available at: [Link]

-

Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes. Yakhak Hoeji. Available at: [Link]

-

Synthesis and characterization of nitro-p-xylenes. PubMed. Available at: [Link]

-

Synthesis and Characterization of Nitro-p-xylenes. ResearchGate. Available at: [Link]

-

Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes | Request PDF. ResearchGate. Available at: [Link]

-

CAS No : 712-32-3 | Product Name : 2,5-Dinitro-p-xylene. Pharmaffiliates. Available at: [Link]

-

2,5-Dinitro-m-xylene — Chemical Substance Information. NextSDS. Available at: [Link]

-

A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. Available at: [Link]

-

2,5-dinitro-p-xylene. Molbase. Available at: [Link]

-

2,5-DICHLORO-P-XYLENE 1124-05-6 wiki. LookChem. Available at: [Link]

-

Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method. ResearchGate. Available at: [Link]

-

Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method. RSC Publishing. Available at: [Link]

-

Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method. ResearchGate. Available at: [Link]

- Process for preparation of 2,5-dibromo-p-xylene. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. yakhak.org [yakhak.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. molbase.com [molbase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of nitro-p-xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]

- 13. pubs.acs.org [pubs.acs.org]

Solubility Profile of 1,4-Dimethyl-2,5-dinitrobenzene in Organic Solvents: A Comprehensive Technical Whitepaper

Executive Summary & Chemical Significance

1,4-Dimethyl-2,5-dinitrobenzene (also known as 2,5-dinitro-p-xylene, CAS: 712-32-3) is a highly symmetrical aromatic nitro compound. Historically isolated as a minor fraction during the mixed-acid nitration of p-xylene using Lellmann's method[1], it serves as a critical intermediate in the synthesis of advanced energetic materials, specialized dyes, and rigid-rod polymers. For drug development professionals and chemical engineers, understanding its solubility profile across various organic solvents is paramount for optimizing crystallization, purification, and reaction scaling.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 1,4-dimethyl-2,5-dinitrobenzene, predictive solvent profiling, and the self-validating experimental methodologies required to obtain precise empirical data.

Structural Thermodynamics & The Symmetry Effect

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality behind a molecule's solubility behavior. The solubility of crystalline organic molecules is governed by the thermodynamic tug-of-war between crystal lattice energy (which resists dissolution) and solvation energy (which promotes it).

1,4-Dimethyl-2,5-dinitrobenzene possesses a highly symmetrical, planar structure. This symmetry allows for exceptionally dense molecular packing in the solid state, resulting in a relatively high melting point (approx. 147–148 °C) compared to its asymmetric counterparts[1].

Consequently, the high lattice energy imposes a significant thermodynamic barrier to dissolution. While asymmetric isomers like 2,3-dinitro-p-xylene exhibit high solubility in cold ethyl alcohol, the 2,5-isomer demonstrates markedly lower solubility in protic solvents[1]. To dissolve 1,4-dimethyl-2,5-dinitrobenzene effectively, the chosen solvent must provide strong dipole-dipole interactions to overcome the cohesive forces of the crystal lattice.

Figure 1: Thermodynamic causality between molecular symmetry and solvent polarity requirements.

Theoretical Solubility Profiling: Hansen Solubility Parameters (HSP)

Before committing to empirical testing, 2 provide a predictive framework based on the principle of "like dissolves like"[2]. The total cohesive energy density ( δt ) is divided into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces.

For 1,4-dimethyl-2,5-dinitrobenzene:

-

Dispersion ( δD ) : High, due to the aromatic ring and methyl groups.

-

Polar ( δP ) : Moderate to high, driven by the strong electron-withdrawing nature of the two nitro groups.

-

Hydrogen Bonding ( δH ) : Low, as the molecule acts only as a weak hydrogen-bond acceptor (via nitro oxygen atoms) and lacks hydrogen-bond donors.

Optimal Solvents : Solvents with matching δP and δD values, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are predicted to be excellent solvents. Conversely, aliphatic hydrocarbons (hexane) and highly protic solvents (water, cold ethanol) will yield poor solubility due to HSP mismatch.

Quantitative Data Summary: Predicted Solvent Affinities

Based on structural analogs and historical isolation data, the solubility of 1,4-dimethyl-2,5-dinitrobenzene can be categorized as follows:

| Solvent Category | Representative Solvent | Predicted Solubility at 20°C | Mechanistic Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High (> 5 g / 100 mL) | Strong dipole-dipole interactions with nitro groups; matching δP . |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (> 5 g / 100 mL) | High polarity disrupts the crystal lattice effectively. |

| Ketones | Acetone | Moderate to High | Favorable dispersion and polar parameter alignment. |

| Aromatic Hydrocarbons | Toluene | Moderate | π−π stacking interactions with the aromatic core. |

| Protic (Alcohols) | Ethanol (Cold) | Low (< 1 g / 100 mL) | Poor hydrogen bond acceptor capacity of the solute; high lattice energy barrier[1]. |

| Aliphatic Hydrocarbons | Hexane | Very Low / Insoluble | Extreme HSP mismatch; unable to overcome crystal cohesive forces. |

Standardized Experimental Methodologies

Theoretical models must be validated empirically because polymorphs can drastically alter real-world solubility. To generate reliable, self-validating solubility data for process chemistry, researchers must employ rigorous analytical techniques. Below are two field-proven protocols.

Protocol A: Isothermal Gravimetric Determination

Why this method? It is a direct, absolute measurement that does not require calibration curves, making it ideal for initial screening of non-volatile solutes[2].

-

Equilibration : Add an excess of 1,4-dimethyl-2,5-dinitrobenzene to 10 mL of the target solvent in a sealed, thermostated jacketed glass vessel.

-

Agitation : Agitate the suspension using a magnetic stirrer at a constant temperature (e.g., 298.15 ± 0.05 K) for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation : Turn off agitation and allow the undissolved solute to settle for 2 hours. Extract a 2.0 mL aliquot of the supernatant using a syringe equipped with a 0.22 μm PTFE syringe filter. Crucial Step: The filter must be pre-warmed to the exact equilibration temperature to prevent premature crystallization inside the filter membrane, which would artificially lower the measured solubility.

-

Evaporation : Transfer the filtered aliquot to a pre-weighed glass petri dish. Evaporate the solvent in a vacuum oven at a temperature 10 °C below the solvent's boiling point until a constant mass is achieved.

-

Calculation : Calculate the mole fraction solubility based on the mass of the residue and the density/volume of the solvent.

Protocol B: Laser Dynamic Method & HPLC Validation

Why this method? For highly accurate temperature-dependent solubility curves (polythermal method), the 3 eliminates sampling errors associated with the gravimetric method[3].

-

Setup : Suspend a known mass of the solute in a known volume of solvent within a jacketed crystallizer equipped with a laser probe and a photoelectric detector.

-

Heating Ramp : Heat the suspension at a slow, controlled rate (0.1 K/min). The laser beam passes through the suspension; undissolved crystals scatter the light, resulting in low transmittance.

-

Dissolution Point : As the temperature rises, the crystals dissolve. The exact dissolution temperature is recorded when the laser transmittance spikes to its maximum baseline value, indicating complete dissolution[3].

-

Orthogonal Validation : Extract a sample at the dissolution temperature and analyze it via HPLC (UV detection at λmax approx. 250-260 nm) to confirm the concentration and verify that no thermal degradation occurred during the heating ramp.

Figure 2: Self-validating experimental workflow for empirical solubility determination.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and calculate the enthalpy of dissolution, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation : $ \ln x = A + \frac{B}{T} + C \ln(T) $ Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters. This model accounts for the temperature dependency of the dissolution enthalpy and typically yields the lowest root-mean-square deviation (RMSD) for nitroaromatics[3].

van 't Hoff Equation : $ \ln x = -\frac{\Delta H_{diss}}{R T} + \frac{\Delta S_{diss}}{R} Providesdirectextractionoftheapparentstandardenthalpy( \Delta H_{diss} )andentropy( \Delta S_{diss}$) of dissolution, offering mechanistic insight into the solvation process.

Conclusion

The solubility of 1,4-dimethyl-2,5-dinitrobenzene is fundamentally dictated by its symmetrical structure and high lattice energy. While sparingly soluble in cold alcohols and non-polar hydrocarbons, it demonstrates favorable solubility in polar aprotic solvents like DMF and DMSO. Accurate profiling for process chemistry requires a combination of HSP prediction, rigorous isothermal equilibration, and thermodynamic modeling to ensure a self-validating and scalable dataset.

References

- Synthesis and Characterization of Nitro-p-xylenes Source: PMC - NIH URL

- An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-2-nitrobenzene in Organic Solvents Source: Benchchem URL

- Solubility Measurement and Correlation of 1,5-Dichloro-2,4-Dinitrobenzene in 15 Pure Solvents at Temperatures from 298.15 to 333.

Sources

step-by-step protocol for the synthesis of 1,4-dimethyl-2,5-dinitrobenzene

Application Note: Controlled Synthesis and Isolation of 1,4-Dimethyl-2,5-dinitrobenzene

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound: 1,4-Dimethyl-2,5-dinitrobenzene (CAS: 712-32-3)[1]

Introduction and Mechanistic Rationale

1,4-Dimethyl-2,5-dinitrobenzene, commonly referred to as 2,5-dinitro-p-xylene (DPX), is a highly valued intermediate in organic synthesis. It serves as a critical building block for the development of advanced dyes, specialized polymers, and complex heterocyclic frameworks, such as the UV-protective pyrrolo[2,3-f]indole natural product analogs[2].

The Causality of the Synthetic Design: The synthesis of DPX relies on the electrophilic aromatic substitution (nitration) of p-xylene using a "mixed acid" system (nitric acid and sulfuric acid) to generate the active nitronium ion ( NO2+ ). While it is theoretically possible to achieve dinitration in a single step, doing so requires highly concentrated acids that reduce the solubility of the intermediates and promote unwanted oxidative side reactions[3].

To ensure a self-validating and high-yield system, this protocol utilizes a two-step sequential nitration .

-

Mononitration (30°C): The two weakly activating methyl groups of p-xylene make the first nitration highly facile.

-

Dinitration (80°C): The introduction of the first nitro group strongly deactivates the aromatic ring via electron withdrawal. Consequently, the second nitration requires a higher thermal driving force (80°C).

Critical Safety & Selectivity Insight: Strict thermal control during the second phase is paramount. Exceeding 80°C significantly increases the risk of over-nitration to 2,3,5-trinitro-p-xylene, an undesirable and highly energetic (explosive) byproduct[3]. Furthermore, direct nitration yields a statistical mixture of isomers (2,3-, 2,5-, and 2,6-dinitro-p-xylene). The 2,5-isomer is isolated not through chromatographic means, but by exploiting its differential solubility during successive recrystallizations in glacial acetic acid[3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for the two-stage synthesis based on a 10.0 g scale of the starting material.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Function |

| p-Xylene | 106.17 | 1.0 | 10.0 g | Substrate |

| Nitric Acid (68%) | 63.01 | Excess | 13.5 mL (Total) | Nitrating Agent |

| Sulfuric Acid (98%) | 98.08 | Excess | 26.0 mL (Total) | Catalyst / Dehydrating Agent |

| Sodium Bicarbonate | 84.01 | - | As needed | Quench / Neutralization |

| Glacial Acetic Acid | 60.05 | - | As needed | Recrystallization Solvent |

| Methanol | 32.04 | - | As needed | Wash Solvent |

Experimental Protocol

Note: This procedure must be conducted in a professional laboratory setting within a certified fume hood. Proper Personal Protective Equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, is mandatory. Poly-nitro aromatics possess energetic properties; avoid friction, shock, and excessive heat.

Phase I: Preparation of Mononitro-p-xylene

-

Acid Mixture Preparation: In a round-bottom flask submerged in an ice-water bath, carefully prepare the first mixed acid solution by slowly adding 25 mL of concentrated sulfuric acid ( H2SO4 ) to 7 mL of concentrated nitric acid ( HNO3 ) and 15 mL of water. Maintain the temperature below 20°C during addition.

-

Substrate Addition: Equip the flask with a mechanical stirrer and a thermometer. Add 10.0 g of p-xylene dropwise to the stirred acid mixture.

-

Thermal Control: Regulate the addition rate to ensure the internal reaction temperature does not exceed 50°C (ideally maintained around 30°C)[3].

-

Phase Separation: After the reaction is complete (approximately 30-45 minutes), transfer the mixture to a separatory funnel. Allow the layers to separate. The bottom aqueous acid layer is drawn off and safely discarded. The top organic layer contains the crude mononitro-p-xylene and is retained for Phase II without further purification[3].

Phase II: Dinitration to 1,4-Dimethyl-2,5-dinitrobenzene

-

Second Mixed Acid Preparation: Prepare a fresh, stronger mixed acid solution consisting of 6.5 mL of HNO3 , 1.0 mL of H2SO4 , and 0.5 mL of water. Heat this mixture to 70°C in a controlled reaction vessel[3].

-

Sequential Addition: Add the crude mononitro-p-xylene (from Phase I) into 28 mL of concentrated H2SO4 .

-

Nitration: Add the mononitro-p-xylene/sulfuric acid solution dropwise into the 70°C mixed acid. The exothermic nature of the reaction will cause the temperature to rise quickly.

-

Isothermal Hold: Strictly control the heating mantle and stirring rate to maintain the internal temperature at exactly 80°C for 0.5 hours[3]. Do not allow the temperature to exceed 85°C to prevent trinitration.

Phase III: Workup and Isomeric Isolation

-

Quenching: Carefully pour the hot reaction mixture over 200 g of crushed ice with vigorous stirring to precipitate the crude dinitro-p-xylene isomers.

-

Filtration and Neutralization: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ) until the effervescence ceases, followed by copious amounts of distilled water to remove all residual acid[3].

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add the minimum boiling volume of glacial acetic acid required to completely dissolve the solid. Allow the solution to cool slowly to room temperature to promote the selective crystallization of the 2,5-dinitro-p-xylene isomer[3].

-

Final Wash and Drying: Filter the purified crystals, wash with a small volume of cold methanol to remove residual acetic acid, and dry under vacuum at 60°C to yield pure 1,4-dimethyl-2,5-dinitrobenzene[3].

Experimental Workflow Visualization

Caption: Workflow for the controlled two-step synthesis and isolation of 1,4-dimethyl-2,5-dinitrobenzene.

References

- Synthesis and Characterization of Nitro-p-xylenes National Center for Biotechnology Inform

- 1,4-Dimethyl-2,5-dinitrobenzene | C8H8N2O4 | CID 12456017 PubChem D

- [2,3-f]INDOLE-4,8-DIONE BY DOUBLE CLAISEN REARRANGEMENT AND NITRENE CYCLIZ

Sources

Application Notes & Protocols: Strategic Reduction of 1,4-Dimethyl-2,5-Dinitrobenzene Utilizing Palladium on Carbon (Pd/C)

Foreword: The Strategic Importance of Arylamine Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a foundational and critical transformation in the synthesis of a vast range of industrially significant molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] Among the various methodologies, catalytic hydrogenation using palladium on carbon (Pd/C) stands out for its efficiency, high yield, and operational simplicity.[3] This guide provides an in-depth analysis and a field-proven protocol for the reduction of 1,4-dimethyl-2,5-dinitrobenzene to 2,5-dimethyl-p-phenylenediamine, a valuable diamine intermediate. Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, ensuring a safe, reproducible, and scalable process.

Mechanistic Rationale: Understanding the Pd/C-Catalyzed Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction. While the precise mechanism on a heterogeneous catalyst surface can be complex, the transformation is generally understood to proceed through a direct hydrogenation pathway.[2]

The Direct Hydrogenation Pathway: This is the most widely accepted mechanism for Pd/C-catalyzed nitro reductions.[2]

-

Adsorption & Activation: Both the nitroarene substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.[4][5] The high-surface-area carbon support acts as a scaffold for finely dispersed palladium nanoparticles, maximizing the available catalytic sites.[3] On the palladium surface, the H-H bond of molecular hydrogen is cleaved, forming reactive metal-hydride species.[4][5]

-

Stepwise Reduction: The adsorbed nitro group undergoes a sequential reduction. It is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine.[2]

-

Final Amine Formation: The hydroxylamine intermediate is finally reduced to the corresponding primary amine.[2] For 1,4-dimethyl-2,5-dinitrobenzene, this process occurs at both nitro positions to yield the final diamine product.

Some studies note that under specific conditions, condensation reactions between the nitroso and hydroxylamine intermediates can occur, but this is less common in standard Pd/C hydrogenations.[2] Research also indicates that the reaction often proceeds without the significant accumulation of intermediates in the solution, suggesting a rapid conversion on the catalyst surface.[6]

Caption: Experimental workflow for Pd/C hydrogenation.

-

Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar. Equip it with a gas inlet adapter connected to a nitrogen/vacuum manifold and a rubber septum for substrate addition.

-

Inerting the System: Carefully add the 10% Pd/C catalyst to the flask. [7]Immediately seal the flask and purge the system by evacuating and backfilling with nitrogen at least three times to remove all oxygen. [7][8]This is a critical step to prevent fire upon solvent addition.

-

Solvent and Substrate Addition: Under a positive pressure of nitrogen, add ethanol via syringe. [7]Dissolve the 1,4-dimethyl-2,5-dinitrobenzene in a minimal amount of ethanol and add it to the stirring catalyst suspension via syringe.

-

Hydrogen Introduction: Evacuate the nitrogen and backfill the flask with hydrogen from a balloon. Repeat this purge cycle approximately 3-5 times to ensure the atmosphere is fully replaced with hydrogen. [9]5. Reaction Monitoring: Allow the reaction to stir vigorously at room temperature under the hydrogen balloon. The reaction progress can be monitored by periodically taking aliquots (after purging with N₂ first) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. [2]The disappearance of the starting material and the appearance of a new, more polar spot (the diamine) will be observed.

-

Reaction Completion: The reaction is typically complete within 2-6 hours, depending on the scale and catalyst efficiency. Hydrogen uptake will cease, and the balloon may not deflate further.

Work-up and Purification

-

Final Purge: Once the reaction is complete, carefully purge the flask with nitrogen to remove all residual hydrogen. [7]2. Catalyst Filtration (Critical Step): Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner funnel. Pre-wet the Celite pad with ethanol. Filter the reaction mixture through the Celite pad under vacuum. [9]3. CAUTION: The filtered Pd/C catalyst is highly pyrophoric. [9]Do not allow the filter cake to dry. Immediately after filtration, gently quench the filter cake with water and transfer the wet solid into a dedicated, labeled waste container for used hydrogenation catalysts. [7]4. Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The resulting crude 2,5-dimethyl-p-phenylenediamine can be purified by recrystallization or column chromatography if necessary, although the purity is often high directly after work-up.

Analytical Characterization

The progress of the reaction and the identity of the final product should be confirmed using standard analytical techniques.

-

TLC: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes) to monitor the disappearance of the less polar dinitro starting material and the appearance of the highly polar diamine product.

-

GC-MS/LC-MS: Confirm the mass of the product (C₈H₁₂N₂, MW: 136.19 g/mol ) and the absence of starting material (C₈H₈N₂O₄, MW: 196.16 g/mol ). [9]* NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation of the 2,5-dimethyl-p-phenylenediamine product.

Conclusion

The catalytic hydrogenation of 1,4-dimethyl-2,5-dinitrobenzene with Pd/C is a robust and highly efficient method for synthesizing the corresponding diamine. By understanding the mechanistic principles and adhering strictly to safety protocols, particularly concerning the handling of the pyrophoric catalyst and flammable hydrogen, researchers can reliably perform this valuable transformation. The protocol described herein provides a validated framework for achieving high yields of the desired product, which is a key building block in numerous fields of chemical research and development.

References

-

University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

-

Li, P., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(4), 4250-4259. Available at: [Link]

-

Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Available at: [Link]

-

Gareev, G. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Available at: [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

-

RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]

-

University of Rochester. Hydrogenation SOP. Available at: [Link]

-

Organic Chemistry Portal. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Available at: [Link]

-

Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. Available at: [Link]

-

Zhang, W., et al. (2021). Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites. Catalysis Science & Technology. Available at: [Link]

-

Rode, C. V., et al. (2001). Selective Hydrogenation. II. m-Dinitrobenzene To m-Nitroaniliine Using Palladium on Carbon As Catalyst. Organic Process Research & Development, 5(2), 146-151. Available at: [Link]

- Google Patents. (2020). Synthesis method of 2, 5-dimethyl p-phenylenediamine. CN111116383B.

-

ACS Publications. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Catalysis. Available at: [Link]

-

ResearchGate. (2024). Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... [Diagram]. Available at: [Link]

-

ResearchGate. (2026). One-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, Fe/Cu, Cu) catalysts. Available at: [Link]

- Google Patents. (2020). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. US20200001274A1.

-

RSC Publishing. (2024). Selective production of para-xylene from biomass-derived 2,5-dimethylfuran through tandem Diels–Alder/dehydration reactions with a bifunctional Ga,Al-zeolite catalyst. Chemical Science. Available at: [Link]

-

Gujarat Pollution Control Board. SAFETY PRECAUTION. Available at: [Link]

-

Sharma, P. K., & Kumar, P. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(2), 127-136. Available at: [Link]

-

Peregudov, A. S., et al. (2022). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Catalysts, 12(11), 1362. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). 6. Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

- Google Patents. (2007). Preparation process of 2,5-dichloro-p-phenylenediamine. CN1974540B.

-

Fischer, U. (2002). Catalytic Hydrogenation in the Liquid Phase. CHIMIA, 56(11), 605-611. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. Available at: [Link]

-

Kitahara, T., et al. (2025). Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst. ACS Applied Nano Materials. Available at: [Link]

-

Orha, L., et al. (2017). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry, 13, 804-813. Available at: [Link]

-

Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Available at: [Link]

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

troubleshooting incomplete nitration of 1,4-dimethylbenzene

Technical Support Center: Troubleshooting Incomplete Nitration of 1,4-Dimethylbenzene

Welcome to the Technical Support Center for the nitration of 1,4-dimethylbenzene (p-xylene). As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions during this specific electrophilic aromatic substitution (EAS). While the methyl groups of 1,4-dimethylbenzene activate the aromatic ring, making mononitration highly favorable at mild temperatures[1], the biphasic nature of the reaction and the delicate equilibrium of the nitrating mixture often lead to incomplete nitration.

This guide provides field-proven, mechanistic insights to help you diagnose, troubleshoot, and resolve these issues.

Diagnostic Workflow

Troubleshooting logic for incomplete electrophilic aromatic substitution of p-xylene.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 50-60% conversion despite using a stoichiometric excess of nitric acid. Why is the nitration incomplete? Expert Insight: The nitration of 1,4-dimethylbenzene is a biphasic reaction. The organic substrate is immiscible with the aqueous mixed-acid layer. If your reaction stalls prematurely, the primary culprit is often a mass transfer limitation rather than a failure of intrinsic chemical kinetics[2]. The active electrophile, the nitronium ion (NO₂⁺), resides entirely within the acid phase[3]. The 1,4-dimethylbenzene must diffuse to the interfacial boundary to react. If your stirring rate is too low, the interfacial surface area is insufficient, and the reaction will stall regardless of how much nitric acid is present. Actionable Fix: Increase your agitation rate to >800 RPM. You must achieve a uniform, opaque emulsion. If you are scaling up, ensure your reactor utilizes proper baffling to promote radial flow and prevent vortexing.

Q2: How does the water content in my mixed acid affect the reaction, and do I need fuming nitric acid? Expert Insight: You do not necessarily need fuming nitric acid, but you must strictly control the water content. The generation of the nitronium ion is governed by the equilibrium: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]. Sulfuric acid is not just a proton donor; it is a critical dehydrating agent[3]. As the nitration proceeds, water is generated as a byproduct. If the initial concentration of sulfuric acid is too low, this byproduct water shifts the equilibrium to the left, rapidly depleting the NO₂⁺ concentration and halting the reaction[2]. Actionable Fix: Utilize a standard "mixed acid" ratio of approximately 2.5:1 (v/v) of concentrated H₂SO₄ (98%) to concentrated HNO₃ (68-70%)[2]. This excess of sulfuric acid ensures that the dehydrating value of the system remains high enough to sustain the nitronium ion concentration throughout the reaction.

Q3: Can I simply increase the temperature to 80°C to force the unreacted 1,4-dimethylbenzene to completion? Expert Insight: No. Increasing the temperature is a dangerous approach that compromises product purity. The mononitration of 1,4-dimethylbenzene is kinetically favorable and typically reaches completion at 30°C[1]. If you push the temperature to 80°C, you will overcome the deactivating effect of the newly added nitro group, leading to over-nitration and the formation of 2,5-dinitro-p-xylene and 2,3-dinitro-p-xylene[1]. Actionable Fix: Maintain the reaction strictly between 30°C and 40°C[3]. If the reaction is incomplete at this temperature, troubleshoot your mixing efficiency or acid strength first.

Self-Validating Experimental Protocol: Mononitration of 1,4-Dimethylbenzene

To ensure scientific integrity, this protocol includes built-in validation checkpoints. If a checkpoint fails, the system is compromised, and you must abort or adjust the step to prevent incomplete nitration or hazardous conditions.

Step 1: Mixed Acid Preparation Slowly add 1.0 molar equivalent of concentrated HNO₃ (68%) to 2.5 volumes of concentrated H₂SO₄ (98%) in a round-bottom flask submerged in an ice-water bath (0–5°C)[2].

-

Self-Validation Check: The solution must remain clear to pale yellow. If sharp, brown fumes (NO₂ gas) evolve, the local temperature has exceeded 60°C, indicating thermal decomposition of the nitric acid[2]. Discard the batch safely and restart with slower addition.

Step 2: Substrate Addition Begin vigorous stirring (>800 RPM). Add 1,4-dimethylbenzene dropwise via an addition funnel, maintaining the internal temperature below 35°C.

-

Self-Validation Check: The mixture should instantly form a fine, opaque emulsion. If two distinct, clear liquid layers are visible, your agitation is failing. Stop the addition and fix your stirring apparatus to prevent a mass-transfer bottleneck.

Step 3: Reaction Phase Remove the ice bath and allow the reaction to stir at 30°C for 90 to 120 minutes[1].

-

Self-Validation Check: Monitor the temperature. It should remain stable. A sudden spike indicates a runaway exothermic reaction, requiring immediate re-application of the cooling bath.

Step 4: Quenching & Workup Pour the reaction mixture slowly over crushed ice to quench the residual acid. Extract with an organic solvent (e.g., dichloromethane), wash the organic layer with aqueous sodium bicarbonate until neutral, and dry over anhydrous sodium sulfate[1].

-

Self-Validation Check: The isolated product (2-nitro-p-xylene) should be a pale yellow liquid at room temperature. If you observe significant precipitation of yellowish solids during the quench, you have over-nitrated your product to dinitro-p-xylene, which is a solid at room temperature[1].

Quantitative Data Summary

The following table summarizes the critical parameters for optimizing the mononitration of 1,4-dimethylbenzene and their mechanistic consequences on the final yield.

| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Consequence on Yield |

| Agitation | < 300 RPM | > 800 RPM | Overcomes biphasic mass transfer limits, preventing stalled reactions. |

| Acid Ratio | 1:1 H₂SO₄:HNO₃ | 2.5:1 H₂SO₄:HNO₃ | Maintains high [NO₂⁺] by sequestering byproduct water[2]. |

| Temperature | < 15°C | 30°C – 40°C | Provides sufficient activation energy for mononitration[1][3]. |

| Temperature | > 80°C | 30°C – 40°C | Prevents over-nitration to 2,5-dinitro-p-xylene[1]. |

References

- Synthesis and Characteriz

- Advances in Continuous Flow Nitr

- Nitr

- Sulfuric Acid and Nitric Acid Reaction & its Applic

Sources

optimizing mixed acid ratios for 1,4-dimethyl-2,5-dinitrobenzene production

Technical Support Center: Optimizing Mixed Acid Nitration for 1,4-Dimethyl-2,5-dinitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in navigating the complex electrophilic aromatic substitution required to synthesize 1,4-dimethyl-2,5-dinitrobenzene (the 2,5-dinitro isomer of p-xylene).

Direct dinitration of p-xylene is notoriously difficult to control due to competing steric and electronic effects, often resulting in poor yields of the target 2,5-isomer. This guide dissects the mechanistic causality behind mixed acid ratios, provides a self-validating two-step protocol, and answers critical troubleshooting questions to ensure scientific integrity and reproducible yields.

Part 1: Mechanistic Principles & Causality

The nitration of p-xylene relies on the generation of the highly electrophilic nitronium ion ( NO2+ ) via a mixed acid system (HNO₃ + H₂SO₄). The sulfuric acid acts not only as a catalyst to protonate the nitric acid but also as a critical dehydrating agent. The Dehydrating Value of Sulfuric Acid (D.V.S.) dictates the reaction's success: if the D.V.S. is too low, the methyl groups on the xylene ring are prone to oxidation; if it is too high, the reaction over-proceeds to trinitro-p-xylene[1].

A one-pot dinitration is thermodynamically unfavorable for the 2,5-isomer. Historical attempts using single-step mixed acid nitration yielded as little as 2 grams of the 2,5-isomer from 100 grams of solid product[1]. To control the reaction kinetics and manage the solubility of the intermediates in strong acids, a two-step sequential nitration is the gold standard[1].

Reaction pathway and isomer distribution for the synthesis of 1,4-dimethyl-2,5-dinitrobenzene.

Part 2: Self-Validating Experimental Protocol

To maximize the yield of the 2,5-isomer, the reaction must be split into a strictly temperature-controlled mononitration, followed by a higher-temperature dinitration with a modified acid ratio.

Step 1: Synthesis of 1,4-Dimethyl-2-nitrobenzene (Mononitration)

Causality Check: Mononitration requires a milder mixed acid ratio to prevent runaway exothermic dinitration.

-

Acid Preparation: In a 250 mL three-neck flask submerged in an ice bath, carefully add 30 mL of concentrated H₂SO₄ (~98%). Slowly add 20 mL of concentrated HNO₃ (~70%) while maintaining vigorous stirring. This establishes a volumetric acid ratio of ~3:2 (H₂SO₄:HNO₃)[2].

-

Substrate Addition: Equip the flask with a dropping funnel containing 20 mL of pure p-xylene.

-

Temperature Control: Add the p-xylene dropwise over 30-45 minutes. Validation point: The internal temperature must strictly remain between 30-35°C[2]. Exceeding 35°C triggers premature dinitration and oxidation[3].

-

Workup: After 1.5 hours, quench the mixture over crushed ice. Separate the organic layer, wash with 50 mL of cold water, followed by 50 mL of 5% aqueous sodium bicarbonate to neutralize residual acid[2]. The crude mononitro-p-xylene can be used directly in Step 2[1].

Step 2: Synthesis of 1,4-Dimethyl-2,5-dinitrobenzene (Dinitration)

Causality Check: The electron-withdrawing nature of the first nitro group deactivates the ring, requiring a higher temperature (80°C) and a more concentrated mixed acid (higher D.V.S.) to force the second nitration[1].

-

Acid Preparation: Prepare a fresh, stronger mixed acid solution. For every 10g of mononitro-p-xylene, use a mixture of 25 mL concentrated H₂SO₄ and 7 mL fuming HNO₃ (d=1.42 to 1.50)[1].

-

Reaction: Heat the mononitro-p-xylene to 70-75°C. Add the mixed acid dropwise. The exothermic reaction will quickly raise the temperature to the target 80°C. Maintain exactly at 80°C for 30 minutes[1].

-

Quenching & Isolation: Pour the mixture onto crushed ice. Filter the resulting precipitate (a mixture of 2,3-, 2,5-, and 2,6-dinitro isomers) and wash with aqueous sodium bicarbonate and water[1].

-

Purification: Separate the 2,5-isomer from the dominant 2,3- and 2,6-isomers using column chromatography on silica gel, eluting with Hexanes:EtOAc (19:1)[4]. Alternatively, perform successive recrystallizations from a minimum amount of glacial acetic acid[1].

Part 3: Quantitative Data & Isomer Distribution

During Step 2, the second nitro group is directed by the existing methyl groups (ortho/para directors) and the first nitro group (meta director). Due to severe steric hindrance between the adjacent methyl and nitro groups, the 2,5-isomer is the least thermodynamically favored.

Table 1: Isomeric Distribution and Separation Parameters (Nitration at 80°C)

| Isomer | Relative Formation Ratio | Structural Causality | Separation Behavior (Hexanes:EtOAc 19:1) |

| 2,3-Dinitro-p-xylene | 6.86 | Less steric clash than 2,5-isomer; favored kinetically. | Elutes first / lower melting point. |

| 2,6-Dinitro-p-xylene | 3.41 | Highly symmetrical; favored by inductive effects. | Elutes second / highest melting point. |

| 2,5-Dinitro-p-xylene | 1.00 | Target. Severe steric hindrance limits formation. | Elutes last / requires careful fractionation. |

Data synthesized from direct nitration studies of p-xylene with HNO₃ (d 1.42) and H₂SO₄ at 80°C[4].

Part 4: Troubleshooting & FAQs

Q: Why is my yield of the 2,5-dinitro isomer so low compared to the 2,3- and 2,6-isomers? A: This is an unavoidable consequence of the substrate's topography. The intermediate cation leading to the 2,5-isomer experiences extreme steric hindrance. The reaction naturally favors the 2,3- and 2,6-isomers in a roughly 6.86:3.41:1 ratio[4]. To maximize your absolute yield of the 2,5-isomer, you must scale up the reaction and rely on high-resolution silica gel chromatography (Hexanes:EtOAc 19:1) rather than attempting to force the reaction kinetics[4].

Q: I am detecting significant amounts of toluic acid derivatives in my GC-MS. How do I stop oxidation? A: Oxidation of the methyl groups is a direct result of an improper Dehydrating Value of Sulfuric Acid (D.V.S.) combined with excessive heat. If the D.V.S. is too low (i.e., too much water in the acid mixture), the oxidative potential of nitric acid outcompetes its nitrating potential[1]. Ensure you are using concentrated H₂SO₄ (~98%) and fuming HNO₃, and never let the dinitration step exceed 80°C[1].

Q: Can I perform this as a one-pot, single-step synthesis to save time? A: It is strongly discouraged. While possible on paper, one-pot dinitration requires a highly concentrated acid environment from the start. This causes the initial mononitration to become violently exothermic, leading to localized hot spots, massive oxidative degradation, and poor solubility of the intermediate products in the spent acid[1]. The two-step method isolates the thermodynamic variables, ensuring a safer and higher-yielding process.

Q: My product mixture solidified in the flask before the reaction finished. What happened? A: You likely allowed the temperature to drop too low during the mononitration step. Pure p-xylene solidifies at 13.2°C[1]. If your ice bath cools the internal temperature below 15°C, the substrate will crash out of solution, halting the reaction and trapping unreacted acid. Maintain the Step 1 temperature strictly between 30-35°C[2].

References

- BenchChem. Protocol for nitration of p-xylene to synthesize 1,4-Dimethyl-2-nitrobenzene.

- MDPI. Synthesis and Characterization of Nitro-p-xylenes.

- Journal of Korean Pharmaceutical Sciences (Yakhak). Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes.

- BenchChem. Technical Support Center: Synthesis of 1,4-Dimethyl-2-nitrobenzene.

Sources

Technical Support Center: Crystallization & Solvent Selection for 1,4-Dimethyl-2,5-dinitrobenzene

Welcome to the Technical Support Center for aromatic nitration and purification. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of 1,4-dimethyl-2,5-dinitrobenzene (commonly known as 2,5-dinitro-p-xylene). The nitration of p-xylene invariably yields a mixture of isomers—predominantly the 2,3-, 2,6-, and 2,5-dinitro derivatives. Because these isomers share nearly identical molecular weights and polarities, standard chromatographic methods often fail or scale poorly.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you select the optimal solvent system for your purification workflow.

Solvent Selection Matrix

Selecting the correct solvent requires understanding the specific impurity profile of your crude mixture. The table below summarizes the quantitative and qualitative performance of standard crystallization solvents used for 1,4-dimethyl-2,5-dinitrobenzene.

| Solvent | Hot Solubility | Cold Solubility | Target Application / Selectivity | Drawbacks / Notes |

| Propanol | Moderate | Very Low | Separation of 2,6- and 2,5-isomers[2] | Requires sequential recrystallization steps. |

| Glacial Acetic Acid | High | Low | High-capacity crude refinement [3] | Acidic residue requires a secondary methanol wash. |

| Ethanol | Low | Very Low | Final polishing | Both isomers are only "slightly soluble" [1]; poor for bulk. |

| Ethyl Acetate | High | Moderate | Flash chromatography preparation | Not ideal for bulk differential crystallization. |

Troubleshooting & FAQs

Q: Why am I getting a co-crystallized mixture of 2,6- and 2,5-dinitro isomers when using ethanol as my primary solvent? A: Ethanol is a poor discriminator for the crystal lattices of the 2,6- and 2,5-dinitro isomers. Both isomers exhibit very similar, low solubility in ethanol [1], meaning they reach supersaturation simultaneously and co-precipitate. To break this co-crystallization, you must shift to a solvent that exploits the subtle differences in their packing energies. Sequential recrystallization in propanol has been empirically validated to separate the 2,6-dinitro-p-xylene from the 2,5-dinitro-p-xylene [2]. Propanol's slightly longer aliphatic chain alters the solvation sphere, selectively precipitating the less soluble 2,6-isomer first and leaving the 2,5-isomer enriched in the mother liquor.

Q: I used glacial acetic acid for my primary crystallization, but my downstream reduction reactions are failing. What went wrong? A: Glacial acetic acid is excellent for bulk crystallization because it easily dissolves mononitrated and oxidized byproducts at high temperatures while cleanly precipitating the dinitro-p-xylenes upon cooling [3]. However, due to its strong hydrogen-bonding capabilities, acetic acid readily becomes trapped within the interstitial spaces of the crystal lattice. If not properly removed, this residual acid poisons downstream catalysts (e.g., Pd/C during reduction). You must implement a self-validating wash step: filter the crystals and immediately wash them with cold methanol, followed by vacuum drying at 60°C [3]. Methanol displaces the acetic acid without significantly dissolving the target compound.

Q: How do I establish a self-validating cooling curve to maximize yield without crashing out impurities? A: A rapid crash-cooling approach (e.g., plunging the boiling flask directly into an ice bath) causes extreme supersaturation. This leads to rapid, chaotic nucleation that traps impurities within the crystal lattice. Instead, employ a controlled cooling ramp (0.5°C/min) from the solvent's boiling point down to room temperature, followed by a 4°C hold. You can validate the purity of the lattice dynamically by taking melting point aliquots of the dried crystals; pure 1,4-dimethyl-2,5-dinitrobenzene exhibits a sharp melting point at 147–148°C [1].

Mechanistic Workflows

To ensure reproducibility, follow these logical workflows for solvent selection and sequential recrystallization.

Logic tree for selecting the optimal crystallization solvent based on the impurity profile.

Sequential recrystallization workflow for isolating 2,5-dinitro-p-xylene using propanol.

Experimental Protocols

Protocol A: Sequential Recrystallization for Isomer Separation (Propanol Method)

Purpose: Isolation of 1,4-dimethyl-2,5-dinitrobenzene from a mixed 2,6-/2,5- crude [2].

-

Dissolution: Suspend the crude dinitro-p-xylene mixture in pure propanol (approx. 10 mL per gram of crude) in a round-bottom flask.

-